molecular formula C24H24N2O4 B11416697 1-(2,5-dimethoxybenzyl)-2-(2,5-dimethoxyphenyl)-1H-benzimidazole

1-(2,5-dimethoxybenzyl)-2-(2,5-dimethoxyphenyl)-1H-benzimidazole

Cat. No.: B11416697
M. Wt: 404.5 g/mol
InChI Key: LOEHHJPWJMSODW-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHOXYPHENYL)-1-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHOXYPHENYL)-1-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with appropriate amines under controlled conditions to form the benzodiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHOXYPHENYL)-1-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound or alter its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler benzodiazole compounds.

Scientific Research Applications

2-(2,5-DIMETHOXYPHENYL)-1-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-1-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: Shares similar structural features but differs in its functional groups and reactivity.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with distinct chemical properties and applications.

Uniqueness

2-(2,5-DIMETHOXYPHENYL)-1-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O4/c1-27-17-9-11-22(29-3)16(13-17)15-26-21-8-6-5-7-20(21)25-24(26)19-14-18(28-2)10-12-23(19)30-4/h5-14H,15H2,1-4H3

InChI Key

LOEHHJPWJMSODW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2C3=CC=CC=C3N=C2C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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